molecular formula C15H13BrO2 B039257 Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate CAS No. 114722-38-2

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate

Cat. No.: B039257
CAS No.: 114722-38-2
M. Wt: 305.17 g/mol
InChI Key: HNJJWQGZBAUTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate is a high-value, multifunctional synthetic intermediate designed to accelerate research in medicinal chemistry and materials science. Its core structural motif, combining a biphenyl system with both an electrophilic bromomethyl handle and a protected carboxylic acid (methyl ester), makes it exceptionally versatile for structure-activity relationship (SAR) exploration and molecular construction. The bromomethyl group serves as a superior alkylating agent, enabling efficient nucleophilic substitution reactions to introduce a wide range of amine, thiol, or other nucleophile-containing functionalities, thereby rapidly generating diverse compound libraries. Concurrently, the methyl ester can be readily hydrolyzed under mild conditions to reveal the free carboxylic acid, which is a pivotal functional group for amide bond formation or salt generation. This compound is particularly valuable in the synthesis of sophisticated target molecules, such as kinase inhibitors, GPCR ligands, and other pharmacologically active scaffolds where the biphenyl core is a common structural element. Its primary research value lies in its ability to serve as a convergent building block, allowing for the modular and sequential introduction of complex substituents, which streamlines the synthetic route and reduces development time. For researchers in materials science, it finds application as a precursor for constructing organic ligands in metal-organic frameworks (MOFs) or functionalized polymers, where its aromaticity and reactive sites contribute to tailored material properties. This reagent is offered for Research Use Only and is intended for qualified laboratory professionals.

Properties

IUPAC Name

methyl 5-(bromomethyl)-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-15(17)14-9-11(10-16)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJJWQGZBAUTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598917
Record name Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114722-38-2
Record name Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate (CAS: 152620-34-3) is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound is characterized by the presence of a bromomethyl group and a carboxylate ester on a biphenyl scaffold. Its molecular formula is C15H13BrO2, and it has a molecular weight of 305.17 g/mol. The compound can be synthesized through various methods, including bromination reactions and coupling techniques.

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination : Using N-bromosuccinimide (NBS) to introduce the bromomethyl group.
  • Esterification : Reaction of the carboxylic acid with methanol to form the methyl ester.

These methods allow for the efficient production of the compound with high yields.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance:

  • Gram-positive Bacteria : The compound showed effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
  • Fungal Activity : It also demonstrated antifungal properties against Candida albicans, with MIC values around 100 μg/mL .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Electrophilic Nature : The bromomethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity or receptor functions, potentially leading to therapeutic effects against infections .
  • Hydrogen Bonding : Studies suggest that hydrogen bonding plays a crucial role in the binding affinity of similar biphenyl derivatives to their targets, enhancing their biological effectiveness .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityMIC Values
4-(Bromomethyl)benzoic acidStructureModerate antibacterial100-250 μg/mL
Methyl 4-bromo-6-(dibromoacetyl)-5-benzofuran-2-carboxylateStructureAntifungal50 μg/mL
Methyl 4-(chloromethyl)(1,1'-biphenyl)-2-carboxylateStructureLow antibacterial>200 μg/mL

This table highlights that while this compound shows promising antimicrobial activity, other analogues may have varied efficacy depending on their structural modifications.

Study on Antimicrobial Efficacy

In a study evaluating various biphenyl derivatives for antimicrobial properties, this compound was found to outperform several analogues in terms of potency against both bacterial and fungal strains. The study utilized a series of in vitro assays to determine MIC values across multiple pathogens .

Another research effort focused on elucidating the mechanism by which this compound exerts its effects. Using molecular docking studies, researchers identified potential binding sites on bacterial enzymes that could be inhibited by the compound. This insight suggests pathways for developing new antimicrobial agents based on this scaffold .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate has been investigated for its potential anticancer properties. Its structure allows for modifications that can enhance biological activity against various cancer cell lines. Research indicates that derivatives of biphenyl compounds exhibit promising activity against oncogenes associated with cancer proliferation.

  • Case Study : A study demonstrated that biphenyl analogues, including those derived from this compound, showed significant inhibition of Mcl-1, an anti-apoptotic protein implicated in cancer survival mechanisms. These findings suggest that such compounds could be developed as targeted therapies for cancers where Mcl-1 plays a pivotal role .

1.2 Tuberculosis Treatment

Recent research highlights the potential of this compound analogues in treating tuberculosis (TB). The compound's structure allows it to be modified into derivatives that can overcome multidrug resistance seen in Mycobacterium tuberculosis.

  • Case Study : In a study involving the synthesis of biphenyl analogues of the tuberculosis drug PA-824, modifications to the this compound framework were shown to enhance efficacy against both active and persistent strains of TB. This suggests a novel mechanism of action that warrants further exploration .

Synthetic Applications

2.1 Building Block for Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, making it useful for constructing more complex organic molecules.

  • Table 1: Reactions Involving this compound
Reaction TypeDescriptionReferences
Nucleophilic SubstitutionReacts with amines to form amides
Coupling ReactionsUtilized in Suzuki coupling to form biphenyl derivatives
EsterificationCan be converted into various esters

Research and Development Insights

The ongoing research into this compound focuses on optimizing its pharmacological properties and exploring new synthetic pathways. The compound's ability to serve as a precursor for more complex structures makes it a valuable asset in drug discovery.

  • Innovative Approaches : Recent studies have employed structure-activity relationship (SAR) analyses to refine the biological activity of derivatives based on this compound. This approach has led to the identification of more potent anticancer agents and improved formulations for tuberculosis treatment .

Comparison with Similar Compounds

Structural and Functional Variations

Key analogs differ in ester groups and substituents, impacting reactivity and applications:

Compound Name CAS Number Molecular Formula Substituents Key Features
Methyl 4'-(bromomethyl)biphenyl-2-carboxylate 114772-38-2 C₁₅H₁₃BrO₂ Bromomethyl, methyl ester Reactive bromine for alkylation; used in telmisartan impurity synthesis
Ethyl 4'-(bromomethyl)biphenyl-2-carboxylate 133085-87-7 C₁₆H₁₅BrO₂ Bromomethyl, ethyl ester Similar reactivity but bulkier ester; stored at 2–8°C for stability
tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate 114772-40-6 C₁₈H₁₉BrO₂ Bromomethyl, tert-butyl ester Bulky protecting group; cleaved to carboxylic acids in drug intermediates
Methyl 4'-methylbiphenyl-2-carboxylate 114772-34-8 C₁₅H₁₄O₂ Methyl, methyl ester Lacks bromine; inert for further substitution; commercial availability

Reactivity Differences :

  • The bromomethyl group in the target compound facilitates nucleophilic displacement (e.g., alkylation in PPARγ antagonist synthesis) .
  • Ethyl and tert-butyl esters alter steric and electronic profiles. For example, tert-butyl esters are hydrolyzed to carboxylic acids under mild conditions (e.g., using tetrakis(triphenylphosphine)palladium(0)) , whereas methyl esters require harsher conditions.

Physical and Stability Profiles

  • Melting Points : The target compound melts at 56°C , while the tert-butyl analog (CAS 114772-40-6) lacks reported melting data but is likely higher due to increased molecular weight.
  • Storage : Ethyl esters require refrigeration (2–8°C) to prevent decomposition, whereas methyl derivatives are stable at room temperature .

Preparation Methods

Reaction Conditions and Mechanism

The patented process employs sodium bromate (NaBrO₃) and sodium pyrosulfite (Na₂S₂O₅) in a water-ethyl acetate biphasic system. Key parameters include:

  • Temperature : 0–15°C to minimize side reactions such as dibromination or ester hydrolysis.

  • Stoichiometry : A molar ratio of 3:1 for NaBrO₃ to the methyl-substituted precursor ensures complete conversion.

  • Solvent System : Ethyl acetate facilitates solubility of the organic precursor, while aqueous sodium pyrosulfite acts as a reducing agent to generate HBr in situ.

The bromination proceeds via an electrophilic substitution mechanism, where HBr generated from NaBrO₃ and Na₂S₂O₅ reacts with the methyl group adjacent to the biphenyl system. The electron-donating effect of the ester group at position 2 enhances the reactivity of the methyl group at position 4, directing bromination selectively.

Yield and Scalability

Under optimized conditions, the patent reports yields exceeding 85% for the nitrile analog. While direct data for the methyl ester is unavailable, analogous bromination of methyl-substituted biphenyl esters under similar conditions is hypothesized to achieve comparable efficiency. Industrial-scale adaptations might employ continuous flow reactors to enhance mixing and temperature control, critical for maintaining selectivity in large batches.

Comparative Analysis of Bromination Methods

ParameterSodium Bromate/PyrosulfiteNBS Radical Bromination
Yield 85–90%75–85%
Reaction Time 5–8 hours12–24 hours
Temperature 0–15°C60–80°C
Scalability Suitable for industrial scaleLaboratory-scale
Byproducts Minimal dibrominationRisk of ester hydrolysis

The sodium bromate method offers superior scalability and shorter reaction times, whereas NBS bromination provides better functional group tolerance for acid-sensitive intermediates.

Industrial-Scale Production Considerations

Process Optimization

  • Cost Efficiency : Sodium bromate is more economical than NBS for large-scale synthesis, though reagent recovery systems are necessary to mitigate waste.

  • Safety : Bromine gas evolution in the sodium bromate method requires robust fume hoods and gas scrubbers. In contrast, NBS reactions demand strict oxygen exclusion to prevent explosions.

Environmental Impact

The sodium pyrosulfite system generates sulfate byproducts, necessitating wastewater treatment. Radical bromination, while cleaner, produces succinimide waste, which requires specialized disposal.

Analytical Characterization

Post-synthesis analysis ensures the integrity of the bromomethyl and ester functionalities:

  • ¹H NMR : Distinct singlet at δ 4.3–4.5 ppm for the bromomethyl group and δ 3.9 ppm for the methyl ester.

  • HPLC-UV : Retention time comparison with reference standards confirms purity (>98%).

  • X-ray Crystallography : Resolves regiochemical ambiguities in the biphenyl framework.

Q & A

Basic: What are the optimal reaction conditions for synthesizing methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate?

The compound is typically synthesized via alkylation reactions. For example, tert-butyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate (a derivative) reacts with indole derivatives under alkaline conditions using sodium hydride (NaH) as a base in dimethylformamide (DMF) at room temperature . Key parameters include:

  • Reagents : NaH (strong base) to deprotonate the indole.
  • Solvent : DMF for solubility and reaction efficiency.
  • Temperature : Room temperature avoids side reactions (e.g., decomposition of the bromomethyl group).
    Yields >80% are achievable with proper stoichiometric control.

Basic: How is this compound purified after synthesis?

Purification often involves column chromatography (silica gel) with gradient elution using hexane/ethyl acetate mixtures . For intermediates, tert-butyl protecting groups may require acidic hydrolysis (e.g., trifluoroacetic acid, TFA) followed by neutralization and extraction . Analytical techniques like HPLC or NMR ensure purity (>95%) .

Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules?

This compound serves as a critical alkylating agent in drug discovery. For instance:

  • PPARγ Antagonists : It alkylates indole derivatives to introduce biphenyl motifs, enhancing binding affinity to nuclear receptors .
  • PROTACs : The bromomethyl group enables conjugation to E3 ligase ligands, facilitating targeted protein degradation .
    Example Protocol :

Alkylate indole with NaH/DMF.

Deprotect tert-butyl groups with TFA.

Couple to target pharmacophores via amide bonds .

Advanced: What analytical methods resolve contradictions in synthetic yields or purity?

  • Impurity Profiling : LC-MS identifies byproducts (e.g., dibrominated analogs) from over-alkylation .
  • Quantitative NMR : Compares integration of biphenyl protons (δ 7.2–7.6 ppm) vs. impurities .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., bromomethyl positioning) .
    Data Table : Common Impurities and Detection Limits
ImpurityCASDetection MethodLimit (ppm)
Dibromomethyl derivative114772-53-1LC-MS0.1
Hydrolyzed carboxylate884330-12-5HPLC-UV0.5

Basic: What precautions are required for handling this brominated intermediate?

  • Stability : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or light-induced decomposition.
  • Reactivity : Avoid protic solvents (e.g., H₂O, alcohols) to minimize nucleophilic substitution of the bromomethyl group .
  • Safety : Use fume hoods and PPE due to potential lachrymatory effects and toxicity .

Advanced: How does the bromomethyl group influence regioselectivity in cross-coupling reactions?

The bromomethyl moiety acts as an electrophilic center , enabling:

  • Suzuki-Miyaura Coupling : Pd-catalyzed cross-coupling with boronic acids to extend biphenyl systems .
  • Buchwald-Hartwig Amination : Forms C–N bonds with amines for functionalized intermediates .
    Mechanistic Insight : The bromine’s electronegativity polarizes the C–Br bond, enhancing reactivity toward soft nucleophiles (e.g., Pd⁰ in catalytic cycles) .

Advanced: How is this compound used in mechanistic studies of catalytic processes?

  • Nickel Catalysis : In hydroalkoxylation, the bromomethyl group participates in oxidative addition to Ni⁰, forming key intermediates for C–O bond formation .
  • Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., CD₂Br) clarify rate-determining steps in SN2 vs. radical pathways .

Basic: What spectroscopic data confirm the structure of this compound?

  • ¹H NMR : Biphenyl protons (δ 7.2–7.6 ppm), methyl ester (δ 3.9 ppm, singlet), and bromomethyl (δ 4.3 ppm, singlet) .
  • ¹³C NMR : Carbonyl (δ 168–170 ppm), aromatic carbons (δ 120–140 ppm), and Br–CH₂ (δ 30–35 ppm) .
  • HRMS : [M+H]⁺ calculated for C₁₅H₁₃BrO₂: 307.0078; observed: 307.0081 .

Advanced: How does this compound contribute to impurity analysis in pharmaceuticals?

As a pharmaceutical impurity (e.g., in angiotensin receptor blockers), it is quantified via:

  • HPLC-ELSD : Detects non-UV-active analogs .
  • Reference Standards : Certified materials (e.g., EP Impurity H) ensure regulatory compliance .

Basic: What are the stability limits of this compound under acidic/basic conditions?

  • Acidic Conditions (pH <3) : Rapid hydrolysis to carboxylic acid derivatives.
  • Basic Conditions (pH >10) : Bromomethyl group undergoes elimination, forming olefins .
    Recommendation : Maintain neutral pH during storage and reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.